molecular formula C17H12ClNO4 B5877682 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5877682
M. Wt: 329.7 g/mol
InChI Key: IPUHOXGGOOAEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as CPOC, is a synthetic compound with potential therapeutic properties. It belongs to the class of chromene derivatives and has been extensively studied for its pharmacological activities.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is complex and involves multiple pathways. It has been shown to inhibit the activity of several enzymes involved in cancer progression, such as matrix metalloproteinases and cyclooxygenase-2. 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide also activates the Nrf2/ARE pathway, which plays a crucial role in antioxidant defense. Furthermore, 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide also exhibits potent pharmacological activities at low concentrations, making it a cost-effective compound for research purposes. However, 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has some limitations, such as its poor solubility in water and low stability in biological fluids.

Future Directions

There are several future directions for the research on 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. One potential direction is to investigate its potential use as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, particularly its interactions with specific enzymes and signaling pathways. Furthermore, the development of novel formulations and delivery systems for 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide could improve its pharmacokinetic and pharmacodynamic properties. Finally, the use of 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide as a diagnostic tool for Alzheimer's disease could be explored further.

Synthesis Methods

6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multi-step process that involves the condensation of 3-methoxybenzaldehyde with malonic acid in the presence of piperidine. The resulting intermediate is then reacted with 2-chloroacetyl chloride to obtain the final product. The purity and yield of 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can be improved by recrystallization and column chromatography techniques.

Scientific Research Applications

6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticancer, anti-inflammatory, and antioxidant activities. 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has also been investigated for its ability to modulate the immune system and inhibit angiogenesis. In addition, 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential use as a diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

6-chloro-N-(3-methoxyphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4/c1-22-13-4-2-3-12(9-13)19-16(20)14-8-10-7-11(18)5-6-15(10)23-17(14)21/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUHOXGGOOAEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

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